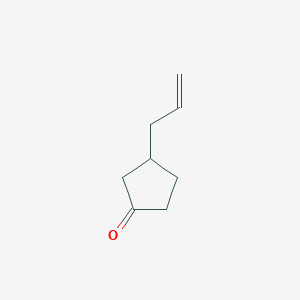

3-Allylcyclopentanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-7-4-5-8(9)6-7/h2,7H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYBDDWZJROJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Insights of 3 Allylcyclopentanone

Transformations Involving the Carbonyl Moiety

The reactivity of 3-allylcyclopentanone is significantly influenced by the interplay between its two functional groups: the carbonyl group and the allylic double bond. The carbonyl moiety, a primary site for nucleophilic attack, undergoes various transformations, including reduction and oxidation, often with notable stereoselectivity.

Stereoselective Reduction Pathways

The reduction of the carbonyl group in 3-allylcyclopentanone to a secondary alcohol introduces a new stereocenter, leading to the formation of diastereomeric products. The stereochemical outcome of these reductions is highly dependent on the nature of the reducing agent and the reaction conditions, which dictate the dominant controlling factors: chelation or steric hindrance.

The reduction of cyclic ketones, such as 3-allylcyclopentanone, with hydride reagents can proceed through different stereochemical pathways. The facial selectivity of the hydride attack is governed by a balance of steric and electronic effects. In the case of 3-substituted cyclopentanones, the substituent can direct the incoming hydride to either the same face (syn) or the opposite face (anti) of the ring relative to the substituent.

Two dominant models explain the observed diastereoselectivity: the Felkin-Anh model, which emphasizes steric interactions, and the Cieplak model, which focuses on electronic effects. In many cases, chelation control can also play a pivotal role, especially when the reducing agent and the substituent can form a cyclic intermediate. For 3-allylcyclopentanone, the allyl group's double bond can potentially coordinate with the Lewis acidic center of a boron hydride reagent, forming a chelate structure. This chelation would lock the conformation of the molecule and direct the hydride delivery from a specific face, leading to a high degree of stereocontrol.

However, the effectiveness of chelation control is contingent on several factors, including the Lewis acidity of the boron reagent and the solvent. In non-chelating solvents or with less Lewis acidic hydrides, steric hindrance from the allyl group would be the primary determinant of the stereochemical outcome, favoring the approach of the hydride from the less hindered face of the cyclopentanone (B42830) ring.

A variety of hydride reagents are employed for the reduction of ketones like 3-allylcyclopentanone. libretexts.org The most common are sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org These reagents act as sources of hydride ions (H-), which are strong nucleophiles that attack the electrophilic carbonyl carbon. libretexts.org

The general mechanism involves the nucleophilic addition of the hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated, typically by the solvent or an added acid during workup, to yield the corresponding secondary alcohol. libretexts.orglumenlearning.com

Sodium Borohydride (NaBH4): This is a milder reducing agent and is often used in protic solvents like methanol (B129727) or ethanol. uop.edu.pk The solvent itself can protonate the intermediate alkoxide. libretexts.org

Lithium Aluminum Hydride (LiAlH4): A much more powerful reducing agent, LiAlH4 reacts violently with protic solvents and must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107). libretexts.orguop.edu.pk A separate aqueous workup step is required to protonate the alkoxide and decompose the aluminum salts. libretexts.org

The stereoselectivity of these reductions can be influenced by the steric bulk of the hydride reagent. For instance, bulkier hydride reagents will preferentially attack from the less sterically hindered face of the ketone.

| Reagent | Solvent | Reactivity | Workup |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild | Automatic protonation by solvent |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | Strong | Aqueous workup required |

Oxidation Reactions and Associated Electron Transfer Mechanisms

The oxidation of ketones is generally less common than their reduction. However, under specific conditions, ketones can undergo oxidation. One such reaction is the Baeyer-Villiger oxidation, where a peroxy acid is used to convert a ketone into an ester. In the case of 3-allylcyclopentanone, this would involve the insertion of an oxygen atom adjacent to the carbonyl group.

The mechanism of many oxidation reactions involves electron transfer processes. youtube.com For instance, oxidations using metal-based reagents, like those containing chromium, often proceed through mechanisms that involve the transfer of electrons from the organic substrate to the metal center. masterorganicchemistry.com The oxidation of an alcohol, formed from the reduction of a ketone, back to a ketone involves the removal of two electrons and two protons. masterorganicchemistry.com

The general steps in many oxidation mechanisms include:

Formation of an intermediate by the reaction of the substrate with the oxidizing agent.

An electron transfer step, which can be a single electron transfer (SET) or a two-electron process.

Subsequent steps that lead to the final oxidized product.

The presence of the allyl group in 3-allylcyclopentanone could potentially influence these oxidation reactions, either by participating in side reactions or by affecting the electronic properties of the carbonyl group.

Reactions of the Allylic Double Bond

The allylic double bond in 3-allylcyclopentanone is a site of unsaturation and can undergo various addition reactions.

Electrophilic Addition Reactions

The double bond of the allyl group is susceptible to electrophilic attack. hachettelearning.com In an electrophilic addition reaction, an electrophile adds to the double bond, breaking the pi bond and forming a carbocation intermediate. numberanalytics.com This intermediate is then attacked by a nucleophile to give the final addition product. libretexts.org

A common example is the addition of hydrogen halides (HX, where X = Cl, Br, I). libretexts.org The reaction proceeds in two main steps:

Electrophilic attack: The pi electrons of the double bond attack the electrophilic hydrogen of the hydrogen halide, forming a C-H bond and a carbocation intermediate. libretexts.org

Nucleophilic attack: The halide anion (X-), acting as a nucleophile, attacks the carbocation, forming a new C-X bond. libretexts.org

The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. This leads to the formation of the more stable carbocation intermediate.

The mechanism of electrophilic addition can sometimes involve the formation of a cyclic intermediate, such as a three-membered ring, especially with larger electrophiles. youtube.com This can influence the stereochemistry of the addition.

| Reactant | Reagent | Product Type | Key Principle |

| Alkene | HX (e.g., HBr, HCl) | Alkyl Halide | Markovnikov's Rule |

Functionalization of the Olefinic Moiety

The allyl group in 3-allylcyclopentanone possesses an olefinic moiety (a carbon-carbon double bond) that is susceptible to a wide array of electrophilic addition and transition-metal-catalyzed reactions. These transformations allow for the selective modification of the side chain without altering the core cyclopentanone structure. The functionalization of this double bond is a key strategy for elaborating the molecule's structure.

Substituted alkenes are pivotal structures in a multitude of chemical applications, from natural products to materials science. rsc.org Direct functionalization of the olefinic C-H bonds is a primary method for introducing alkenyl groups into molecules. rsc.org A well-established method for this is the Heck reaction, which typically involves the alkenylation of aryl or vinyl electrophiles through a process of alkene insertion and β-hydride elimination. rsc.org

More recent developments have shown that alkenylation can also be achieved through radical-based mechanisms. rsc.org In this pathway, a radical adds to the alkene, and the resulting carbon-centered radical undergoes a single electron transfer (SET) oxidation and elimination to regenerate the double bond in a new position or with a new substituent. rsc.org This radical alkenylation is versatile, accommodating a variety of carbon-centered and even heteroatom-centered radicals. rsc.org

Common functionalizations for the olefinic moiety in a molecule like 3-allylcyclopentanone include:

Hydrogenation: Catalytic hydrogenation can reduce the double bond to yield 3-propylcyclopentanone.

Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) would form an epoxide, a versatile intermediate for further reactions.

Dihydroxylation: Using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) would convert the double bond into a diol.

Halogenation: The addition of halogens (e.g., Br₂) across the double bond would result in a dihalo-substituted side chain.

Alpha-Carbon Reactivity and Enolate Chemistry

The presence of the carbonyl group makes the protons on the adjacent carbons (the α-carbons) acidic. libretexts.org Deprotonation of an α-hydrogen by a base generates a nucleophilic enolate ion, which is a cornerstone of carbonyl chemistry. masterorganicchemistry.compressbooks.pub 3-Allylcyclopentanone is an unsymmetrical ketone with two distinct α-carbons (C2 and C5), leading to the potential formation of two different regioisomeric enolates.

The choice of base and reaction conditions dictates which enolate is formed. pressbooks.pub

Kinetic Enolate: Formed by removing the proton from the less sterically hindered α-carbon (C5). This process is faster and is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). pressbooks.pub

Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon (C2). This results in a more substituted, and thus more stable, double bond in the enolate. Its formation is favored by using a smaller, strong base (e.g., NaH or KH) at higher temperatures, allowing the system to reach equilibrium. pressbooks.pub

Table 1: Conditions for Regioselective Enolate Formation

| Enolate Type | Conditions | Base Example | Temperature | Resulting Enolate |

|---|---|---|---|---|

| Kinetic | Irreversible, fast deprotonation | Lithium Diisopropylamide (LDA) | Low (e.g., -78°C) | Less substituted |

| Thermodynamic | Reversible, equilibrium conditions | Sodium Hydride (NaH) | Higher (e.g., 25°C) | More substituted |

Alkylation Reactions of Enolates

Once formed, the enolate anion acts as a potent nucleophile and can attack electrophiles, such as alkyl halides, in an SN2 reaction. libretexts.orglibretexts.org This process, known as enolate alkylation, forges a new carbon-carbon bond at the α-position. pressbooks.publibretexts.org The reaction is highly effective with methyl halides and primary alkyl halides. libretexts.org Secondary halides are less reactive, and tertiary halides are unsuitable as they tend to undergo elimination reactions instead. libretexts.org

For 3-allylcyclopentanone, alkylation can be directed to either the C2 or C5 position by carefully selecting the conditions to generate the desired thermodynamic or kinetic enolate, respectively. This regiocontrol is a powerful tool in synthesis. For example, to add an ethyl group at the C5 position, one would first treat the ketone with LDA at -78°C to form the kinetic enolate, followed by the addition of ethyl iodide.

Stereoselective Alpha-Functionalization

Achieving stereocontrol during the α-functionalization of cyclic ketones is a significant challenge in organic synthesis. For cyclopentanones, methods have been developed to introduce substituents with a high degree of enantioselectivity. One such advanced strategy is the palladium-catalyzed decarboxylative allylic alkylation, which can be used to construct all-carbon quaternary centers (a carbon atom bonded to four other carbon atoms). organic-chemistry.org

In a process relevant to derivatives of 3-allylcyclopentanone, a chiral palladium complex can catalyze the enantioselective alkylation of ketone enolates. organic-chemistry.org The mechanism involves the coordination of the chiral catalyst to the reactants, creating a chiral environment that directs the approach of the electrophile to one face of the enolate, resulting in the preferential formation of one enantiomer of the product. Research has demonstrated that chiral complexes are effective in controlling the enantioselectivity in reactions involving Wagner-Meerwein shifts, highlighting their utility in complex asymmetric syntheses. organic-chemistry.org Another approach involves aminocatalysis, where ketones react with compounds like alkylidene isoxazol-5-ones in a sequence that allows for asymmetric formal α-propargylation with excellent stereocontrol. nih.gov

Intramolecular Reaction Mechanisms

The proximity of the reactive allyl group and the carbonyl function in 3-allylcyclopentanone allows for intramolecular reactions, where the two parts of the molecule react with each other to form cyclic products.

Mechanistic Investigations of Intramolecular Oxetane (B1205548) Formation

One of the most notable intramolecular reactions for unsaturated ketones like 3-allylcyclopentanone is photochemical oxetane formation, known as the Paternò-Büchi reaction. nih.govresearchgate.net This reaction occurs when the molecule is irradiated with UV light.

The mechanism proceeds through the following steps:

Photoexcitation: The carbonyl group absorbs a photon, promoting an electron from a non-bonding (n) orbital to an anti-bonding (π*) orbital, creating an excited singlet state (S1). This can then convert to a more stable triplet state (T1).

Diradical Formation: The excited carbonyl group, now behaving like a radical, attacks the double bond of the proximate allyl group. This intramolecular attack forms a 1,4-diradical intermediate.

Ring Closure: The two radical centers in the intermediate combine to form a new carbon-carbon bond, completing the formation of the four-membered oxetane ring.

This cycloaddition results in the formation of a bicyclic product containing an oxetane fused to the cyclopentane (B165970) ring. nih.gov Studies on related systems have shown this intramolecular reaction can proceed in quantitative yield. nih.gov Early mechanistic work proposed that the reaction involves a singlet intramolecular exciplex and a diradical as key intermediates. thieme-connect.de

Insights from Allylic Azide (B81097) Rearrangements in Related Systems

The reactivity of the allylic system in 3-allylcyclopentanone can be better understood by examining related chemical transformations, such as the Winstein rearrangement of allylic azides. nih.govrsc.org Allylic azides are known to undergo a spontaneous, reversible rearrangement where the azide group and the double bond exchange positions. nih.gov

This rearrangement is a 182.160.97182.160.97-sigmatropic process that proceeds through a symmetric, six-membered cyclic transition state. nih.gov The key insight from this phenomenon is the inherent mobility of the allylic system. It demonstrates that the double bond is not necessarily static and can migrate under certain conditions. This is a critical consideration in the chemistry of 3-allylcyclopentanone, as reaction conditions intended to functionalize one part of the molecule could inadvertently trigger a rearrangement of the allyl group, potentially leading to a mixture of isomeric products. nih.govnih.gov This dynamic behavior is a fundamental characteristic of allylic compounds. nih.gov

Strategic Applications of 3 Allylcyclopentanone in Complex Chemical Synthesis

Utility as a Key Synthetic Intermediate

The strategic value of 3-Allylcyclopentanone is most evident in its application as a key intermediate, where its core structure is elaborated into more complex target molecules. Chemists leverage both the ketone and the allyl group to build molecular complexity through a variety of reactions.

Prostaglandins are a class of lipid compounds with a wide range of physiological effects, and their synthetic analogues are important therapeutic agents used to treat conditions like glaucoma and pulmonary hypertension. nih.govnih.gov The cyclopentane (B165970) ring of 3-allylcyclopentanone provides a foundational scaffold that mirrors the core structure of prostaglandins. Synthetic chemists have capitalized on this structural similarity, employing 3-allylcyclopentanone as a crucial starting material in the synthesis of various prostaglandin (B15479496) analogues. Its value lies in providing the five-membered ring onto which the requisite side chains can be methodically installed. nih.gov

The creation of bridged and polycyclic ring systems is a significant challenge in organic synthesis, requiring precise control over reactivity and stereochemistry. google.com These rigid, three-dimensional structures are features of many complex natural products. nih.gov 3-Allylcyclopentanone provides a valuable starting point for accessing such architectures through reactions that engage its ketone and allyl functionalities.

Oxetanes are four-membered heterocyclic ethers that have gained considerable attention in medicinal chemistry for their ability to improve the physicochemical properties of drug candidates. researchgate.netslideshare.net One of the classic methods for synthesizing oxetanes is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. mdpi.comrsc.org

The ketone in 3-allylcyclopentanone can participate in such reactions. For instance, the irradiation of a cyclic ketone in the presence of an alkene can lead to the formation of a spirocyclic oxetane (B1205548). nih.gov This transformation provides a direct route to incorporating the strained oxetane ring into a cyclopentane framework, generating novel spirocyclic systems that are of interest in drug discovery. researchgate.netnih.gov

A specific and significant application of 3-allylcyclopentanone is in the synthesis of 11-deoxyhomoprostacyclin analogues. These compounds are structurally related to prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. In a documented synthetic approach, 3-allylcyclopentanone serves as a key intermediate. It is prepared from cyclopent-2-enone via an organocuprate conjugate addition followed by enolate alkylation. The allyl group of the resulting 3-allylcyclopentanone is then selectively functionalized to construct the side chains necessary to complete the synthesis of both Z- and E-11-deoxyhomoprostacyclin.

The reactivity of 3-allylcyclopentanone makes it a suitable precursor for various heterocyclic structures, particularly spirocycles. Spirocyclic systems, where two rings share a single atom, are increasingly popular motifs in drug design due to their inherent three-dimensionality. wikipedia.org

The ketone carbonyl of 3-allylcyclopentanone is a prime functional group for constructing spiro-heterocycles. For example, condensation with bifunctional reagents can yield spirocyclic systems such as oxazolidines or thiazolidines. Furthermore, the aforementioned Paternò-Büchi reaction provides a direct pathway to spiro-oxetanes. nih.gov The allyl group can also be transformed to participate in cyclization reactions. For instance, conversion of the allyl group into a diene, followed by a Ring-Closing Metathesis (RCM) reaction, could be used to form a new ring fused or spiro-fused to the original cyclopentane core, offering a powerful strategy for building complex polyheterocyclic systems. organic-chemistry.orglibretexts.org

The table below summarizes the synthetic transformations involving 3-Allylcyclopentanone discussed.

| Starting Material | Reaction Type | Key Reagents/Conditions | Product Type | Ref. |

| Cyclopent-2-enone | Organocuprate addition / Alkylation | 1. Allyl-organocuprate 2. Alkylating agent | 3-Allylcyclopentanone | |

| 3-Allylcyclopentanone | Paternò-Büchi Reaction | Alkene, UV irradiation | Spirocyclic Oxetane | mdpi.comnih.gov |

| 3-Allylcyclopentanone | Side-chain functionalization | Bromine, N-bromosuccinimide, etc. | 11-Deoxyhomoprostacyclin Analogues | |

| 3-Allylcyclopentanone derivative | Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs catalyst | Fused/Spirocyclic systems | organic-chemistry.org |

Building Block for Bridged and Polycyclic Architectures

Contribution to Medicinal Chemistry Synthesis (as a synthetic intermediate)

The utility of 3-allylcyclopentanone as a synthetic intermediate directly translates into significant contributions to medicinal chemistry. Its role as a precursor to prostaglandin analogues is a prime example. nih.gov Prostaglandin-based drugs are used to treat a variety of conditions, demonstrating the therapeutic relevance of molecules derived from this building block.

Furthermore, the ability to use 3-allylcyclopentanone to construct novel oxetane-containing spirocycles is highly valuable. researchgate.netslideshare.net The oxetane motif is recognized as a beneficial surrogate for other functional groups in drug design, often improving properties like solubility and metabolic stability. researchgate.net Similarly, spirocycles are a source of structural novelty and three-dimensionality, which are desirable attributes for modern drug candidates. wikipedia.org By providing efficient access to these valuable structural motifs, 3-allylcyclopentanone serves as an important tool for medicinal chemists in the discovery and development of new therapeutic agents.

Computational and Theoretical Investigations of 3 Allylcyclopentanone

Quantum Chemical Analysis of Reaction Pathways and Transition States

No dedicated studies employing quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to investigate the reaction pathways and transition states involving 3-allylcyclopentanone were found. Such studies would typically provide insights into the mechanisms of its formation (e.g., via the α-allylation of cyclopentanone) or its subsequent reactions, including the energetics of transition states.

Molecular Mechanics and Conformational Analysis

There is a lack of published research utilizing molecular mechanics force fields to perform a detailed conformational analysis of 3-allylcyclopentanone. A comprehensive conformational search would identify the various low-energy shapes the molecule can adopt, which is crucial for understanding its physical properties and reactivity. Typically, such an analysis would reveal the preferred orientation of the allyl group relative to the cyclopentanone (B42830) ring.

Prediction and Rationalization of Stereochemical Outcomes

No computational studies aimed at predicting or rationalizing the stereochemical outcomes of reactions producing or involving 3-allylcyclopentanone have been located. Theoretical models are often used to explain why a particular stereoisomer is formed preferentially in a chemical reaction. For 3-allylcyclopentanone, this could involve predicting the facial selectivity of the enolate allylation or the stereochemical course of reactions at the ketone or the allyl double bond.

Future Perspectives and Emerging Research Directions

Development of Novel Asymmetric Synthetic Methodologies for 3-Allylcyclopentanone

The biological activity of molecules derived from 3-allylcyclopentanone is often dependent on their specific three-dimensional arrangement (stereochemistry). Consequently, a primary focus of future research is the development of novel asymmetric methodologies that can control the formation of specific stereoisomers. While classical approaches have been established, emerging strategies in catalysis are set to provide more efficient and highly selective routes.

Key research frontiers include:

Multicatalytic Cascade Reactions: A significant advancement lies in the use of multiple catalysts in a single pot to orchestrate a sequence of reactions. For instance, a one-pot asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been developed. cas.cz This process, which combines secondary amine catalysis for a Michael addition with an N-heterocyclic carbene (NHC) catalyzed intramolecular reaction, yields densely functionalized cyclopentanones with high enantioselectivity. cas.cz Adapting such a strategy could provide a direct, stereocontrolled route to complex 3-allylcyclopentanone derivatives.

Dual Lewis Acid Catalysis: The use of cooperative catalyst systems is a powerful trend. A dual Lewis acid system, such as InBr₃-EtAlCl₂, has been shown to effectively promote the formal [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes. wikipedia.orgwikipedia.org This method produces cyclopentanones in excellent yields with outstanding transfer of chirality, offering a promising avenue for synthesizing enantioenriched cyclopentanone (B42830) cores that can be further elaborated to 3-allylcyclopentanone. wikipedia.orgwikipedia.org

Nucleophile-Catalyzed Cycloadditions: Phosphine-catalyzed [3+2] cycloaddition reactions of allenes with enones are emerging as a robust method for creating functionalized cyclopentenes, which are direct precursors to cyclopentanones. bu.edu The development of new chiral phosphine (B1218219) catalysts is expected to enhance the enantioselectivity of these transformations, providing a versatile entry point for chiral 3-allylcyclopentanone synthesis. bu.edu

Advanced Metal-Catalyzed Couplings: Rhodium-catalyzed asymmetric Suzuki-Miyaura-type couplings are being explored for the synthesis of complex cyclopentyl intermediates, including precursors for prostaglandins. digitellinc.com These methods can create multiple contiguous stereocenters with high control, demonstrating the power of advanced metal catalysis in building the core structure of functionalized cyclopentanes. digitellinc.com

| Methodology | Key Reagents/Catalysts | Reaction Type | Potential Advantage for 3-Allylcyclopentanone Synthesis |

|---|---|---|---|

| Multicatalytic Cascade | Secondary Amine and N-Heterocyclic Carbene (NHC) | Formal [3+2] Cycloaddition | High enantioselectivity in a one-pot operation from simple precursors. cas.cz |

| Dual Lewis Acid Catalysis | InBr3-EtAlCl2 | [3+2] Cycloaddition | Excellent yield and transfer of chirality. wikipedia.org |

| Nucleophile-Catalyzed Cycloaddition | Chiral Phosphines | [3+2] Cycloaddition | Generates functionalized cyclopentenes, direct precursors to cyclopentanones. bu.edu |

| Asymmetric Suzuki-Miyaura Coupling | Rhodium-catalyst with chiral ligand | Cross-Coupling | Builds complex cyclopentane (B165970) cores with multiple stereocenters. digitellinc.com |

Integration with Sustainable Chemistry Principles

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. saschirality.orgipb.pt The future synthesis of 3-allylcyclopentanone and its derivatives will undoubtedly be shaped by these principles.

Catalysis over Stoichiometric Reagents: One of the core tenets of green chemistry is the use of catalytic methods. saschirality.org The novel asymmetric methodologies described above, which rely on small amounts of catalysts to generate large quantities of product, are inherently greener than older methods that use stoichiometric amounts of chiral auxiliaries or reagents, thereby minimizing waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. saschirality.org Cascade and multicomponent reactions (discussed in section 6.3) are prime examples of atom-economical processes, as they combine multiple reactants in a single operation to form a complex product with few or no byproducts. diva-portal.org

Use of Safer Solvents: A significant area of research is the replacement of hazardous organic solvents with more environmentally benign alternatives. A sustainable protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions has been developed using Cyrene™, a biodegradable, non-toxic solvent. acs.org This approach allows for product isolation by simple precipitation in water, avoiding the need for extractions with organic solvents and reducing waste. acs.org Applying such bio-derived solvents to the synthesis of 3-allylcyclopentanone is a key future goal.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. saschirality.org The development of highly active catalysts that operate under mild conditions is a central theme in green chemistry research and is directly applicable to synthetic routes for 3-allylcyclopentanone. Furthermore, the use of continuous-flow reactors can offer better control over reaction parameters and safer handling of energetic intermediates, contributing to a more sustainable and efficient process. acs.org

Exploration of Cascade and Multicomponent Reactions

To streamline the synthesis of complex molecules, chemists are increasingly turning to cascade (or domino) and multicomponent reactions (MCRs). These processes involve multiple bond-forming events in a single synthetic operation, avoiding the need for isolation and purification of intermediates, thus saving time, resources, and reducing waste. bruker.comnumberanalytics.com

Multicomponent Reactions (MCRs): MCRs are reactions in which three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. diva-portal.orgnih.gov An unprecedented three-component reaction involving an arylidene oxazolone, an enal, and an N-heterocyclic carbene (NHC) has been reported to produce fully substituted cyclopentanone derivatives with high stereocontrol. wikipedia.org The exploration of similar MCRs could lead to the rapid assembly of highly functionalized 3-allylcyclopentanone analogues from simple, readily available starting materials.

Cascade Reactions: These sequences involve an initial transformation that creates a reactive intermediate, which then undergoes further spontaneous reactions. Organocatalysis has enabled a variety of cascade reactions for the synthesis of cyclopentanone derivatives. rsc.org For example, a secondary amine-catalyzed Michael addition can be followed by an intramolecular cyclization to build the cyclopentanone ring. cas.cz Metal-catalyzed cascades are also powerful; gold-catalyzed cycloisomerizations of enynes can generate complex polycyclic systems containing cyclopentenone cores in a single step. jascoinc.com Designing a specific cascade that incorporates an allyl group and forms the cyclopentanone ring is a key objective for future synthetic design.

| Reaction Type | Definition | Key Advantage | Example in Cyclopentanone Synthesis |

|---|---|---|---|

| Multicomponent Reaction (MCR) | Three or more reactants combine in a single operation to form one product. nih.gov | High atom economy and molecular diversity from simple starting materials. diva-portal.org | NHC-catalyzed reaction of an arylidene oxazolone, enal, and catalyst to form a substituted cyclopentanone. wikipedia.org |

| Cascade (Domino) Reaction | A sequence of intramolecular reactions where the subsequent reaction results from the functionality generated in the previous step. bruker.com | Builds significant molecular complexity rapidly; high efficiency. bruker.com | Gold-catalyzed cycloisomerization of enynes to form cyclopentenone derivatives. jascoinc.com |

Application of Advanced Spectroscopic and Structural Characterization in Derivative Studies

As synthetic routes to 3-allylcyclopentanone and its derivatives become more sophisticated, the need for powerful analytical techniques to unambiguously determine their complex three-dimensional structures becomes paramount. Future research will rely heavily on a suite of advanced spectroscopic and crystallographic methods.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, complex stereochemical assignments require more advanced techniques. Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are essential for establishing the precise connectivity of atoms within a molecule. wikipedia.org To determine relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY and ROESY) are critical, as they measure through-space interactions and reveal which atoms are close to each other in the 3D structure. diva-portal.orgwikipedia.org

Chiroptical Spectroscopy: For chiral molecules, determining the absolute configuration (the exact spatial arrangement of its atoms) is crucial. Chiroptical techniques, which measure the differential interaction of a molecule with left and right circularly polarized light, are exceptionally powerful for this purpose. saschirality.org

Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region, corresponding to vibrational transitions. wikipedia.org It is highly sensitive to the molecule's 3D structure. By comparing the experimental VCD spectrum of a chiral molecule to spectra predicted by quantum chemical calculations (like Density Functional Theory, DFT), its absolute configuration can be determined reliably in solution. wikipedia.orgnih.govnih.gov

Electronic Circular Dichroism (ECD): ECD operates in the UV-visible region and provides information about the stereochemistry around chromophores. nih.gov It is particularly useful for confirming the structure of derivatives containing unsaturated systems. nih.gov

Advanced Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used to fragment ions to elucidate their structure. Newer fragmentation methods like Electron Capture Dissociation (ECD) and Electron-Transfer Dissociation (ETD) are considered "soft" techniques. wikipedia.orgjascoinc.comnih.gov They can cleave the backbone of a molecule while leaving fragile modifications or side chains intact, providing detailed structural information that is often complementary to more common fragmentation methods. bu.edu

Single-Crystal X-ray Diffraction: This remains the gold standard for structural elucidation. If a derivative of 3-allylcyclopentanone can be crystallized, X-ray diffraction provides an unambiguous determination of its complete 3D structure, including both relative and absolute stereochemistry. numberanalytics.com This technique is invaluable for confirming the structures of key synthetic intermediates and final products.

Q & A

Q. What are the established laboratory synthesis routes for 3-Allylcyclopentanone, and how are they validated?

- Methodological Answer : A common approach involves allylation of cyclopentanone enolates using allyl halides or transition-metal-catalyzed reactions. For example, asymmetric synthesis may employ chiral palladium catalysts to achieve enantioselectivity. Post-synthesis, validation typically includes nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regiochemistry and gas chromatography-mass spectrometry (GC-MS) to assess purity. X-ray crystallography (as described in for analogous compounds) can resolve stereochemical ambiguities. Ensure protocols align with reproducibility standards outlined in , including reagent stoichiometry, reaction conditions, and full spectroscopic datasets .

Q. What safety protocols are critical for handling 3-Allylcyclopentanone in laboratory settings?

- Methodological Answer : Follow OSHA and TCI America guidelines ():

- Engineering Controls : Use fume hoods for vapor containment.

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose via hazardous waste channels. Document all incidents per institutional safety protocols .

Q. How should researchers document experimental procedures to ensure reproducibility?

- Methodological Answer : Adhere to Beilstein Journal of Organic Chemistry standards ():

- Detailed Descriptions : Include exact reagent grades, reaction times, temperatures, and purification methods (e.g., column chromatography conditions).

- Characterization Data : Provide NMR chemical shifts, IR peaks, and HPLC chromatograms. For novel compounds, submit crystallographic data to repositories like the Cambridge Crystallographic Data Centre (CCDC), as in .

- Supporting Information : Archive raw spectral data and chromatograms in supplemental files .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization of 3-Allylcyclopentanone derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) or literature analogs ().

- Purity Checks : Use GC-MS or HPLC to detect impurities; recrystallize or repurify if necessary.

- Advanced Techniques : Employ 2D NMR (COSY, NOESY) to confirm connectivity or X-ray diffraction for absolute configuration.

- Data Reconciliation : Follow qualitative research frameworks () to systematically analyze outliers and update hypotheses .

Q. What strategies optimize enantioselective synthesis of 3-Allylcyclopentanone?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with palladium or nickel catalysts.

- Reaction Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee).

- Kinetic Analysis : Vary temperature and solvent polarity to favor asymmetric induction. Reference enantioselective cyclopentanone syntheses in for analogous systems.

- Scale-Up Considerations : Maintain inert atmospheres and optimize catalyst loading to minimize racemization .

Q. How should researchers address unexpected byproducts in 3-Allylcyclopentanone synthesis?

- Methodological Answer :

- Byproduct Isolation : Use preparative chromatography (TLC/HPLC) to separate impurities.

- Structural Elucidation : Apply high-resolution MS and tandem MS/MS for molecular formula determination.

- Mechanistic Studies : Conduct deuterium labeling or kinetic isotope effects to trace reaction pathways.

- Process Optimization : Adjust stoichiometry, solvent (e.g., switch from THF to DCM), or catalyst to suppress side reactions. Document findings per ’s guidelines for appendices .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.